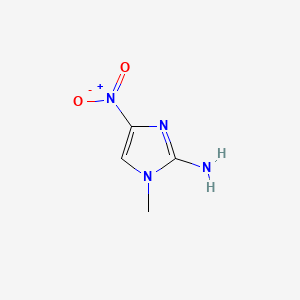

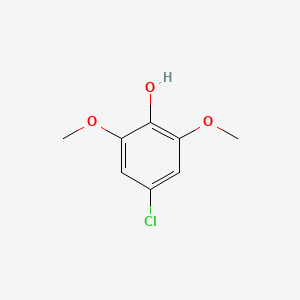

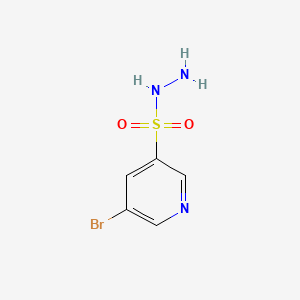

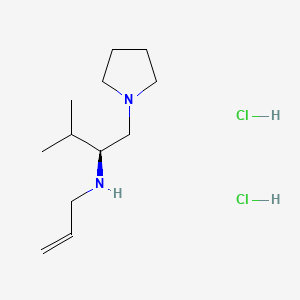

![molecular formula C14H14N4O B596547 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one CAS No. 1221153-86-1](/img/structure/B596547.png)

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves a series of chemical reactions . The specific synthesis process for this compound is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of “this compound” is complex, as indicated by its name. It includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring .

Scientific Research Applications

Chemical Synthesis and Reactivity

Electron-rich pyrimidinediones, including similar structures to the compound , undergo cycloaddition reactions with electron-deficient olefins to give various heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, pyrrolo[3,4-c]pyridines, and quinazolines. This demonstrates the compound's utility in constructing complex heteroaromatic systems, which are prevalent in pharmaceuticals and materials science (Walsh & Wamhoff, 1989).

Anticancer Potential

Ligand-based and structure-based pharmacophore modeling identified derivatives of similar compounds as potential anticancer agents, specifically targeting CDK9/Cyclin T1 kinase. This underscores the therapeutic relevance of such compounds in cancer treatment, highlighting their role in drug discovery and development (Hussain & Verma, 2019).

Catalytic Applications

Novel pyrrole-substituted pyrido[2,3-d]pyrimidines synthesized using efficient nanocatalysts demonstrate the compound's significance in facilitating chemical transformations. These findings can contribute to the development of new synthetic methodologies in organic chemistry (Jahanshahi et al., 2018).

Expansion of Chemical Diversity

Exploration of unconquered chemical space with potential medicinal interest involves the synthesis of bicyclic or polycyclic forms of heteroaromatic rings, including structures similar to the discussed compound. This research aids in expanding the diversity of chemical structures available for drug development and other applications (Thorimbert et al., 2018).

Antimicrobial Properties

Synthesis and evaluation of heterocycles incorporating the pyrazolopyridine moiety, closely related to the compound of interest, have shown antimicrobial activity. This illustrates the potential use of such compounds in developing new antimicrobial agents (Abu-Melha, 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

The compound interacts with FGFRs, exhibiting potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are activated upon the compound’s interaction with FGFRs . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name |

6-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9(2)18-8-11(10-3-5-15-7-13(10)18)12-4-6-16-14(19)17-12/h3-9H,1-2H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSGCHXRQDQHBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=NC=C2)C3=CC=NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729145 |

Source

|

| Record name | 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221153-86-1 |

Source

|

| Record name | 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.